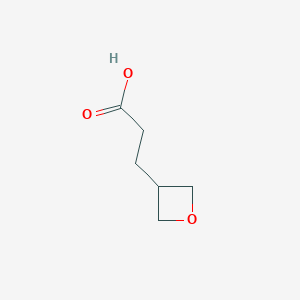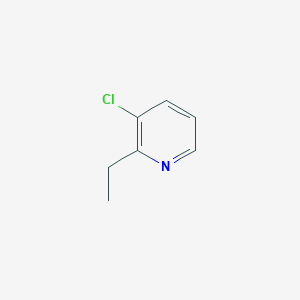
3-Chloro-2-ethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-ethylpyridine is an organic compound with the molecular formula C7H8ClN It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a chlorine atom and the hydrogen atom at the second position is replaced by an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-ethylpyridine. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
3-Chloro-2-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Ethylpyridine aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
科学研究应用
3-Chloro-2-ethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 3-Chloro-2-ethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and ethyl group can influence the compound’s binding affinity and specificity for its molecular targets .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-ethylpyridine
- 3-Chloro-4-ethylpyridine
- 2-Chloro-5-ethylpyridine
Uniqueness
3-Chloro-2-ethylpyridine is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its isomers.
属性
分子式 |
C7H8ClN |
|---|---|
分子量 |
141.60 g/mol |
IUPAC 名称 |
3-chloro-2-ethylpyridine |
InChI |
InChI=1S/C7H8ClN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 |
InChI 键 |
BFTNBGARNXDMEQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



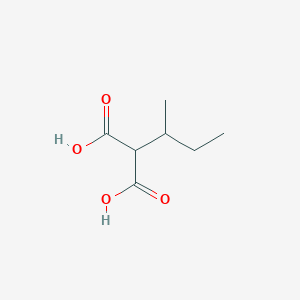
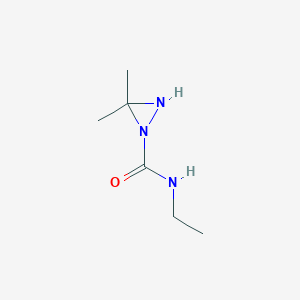
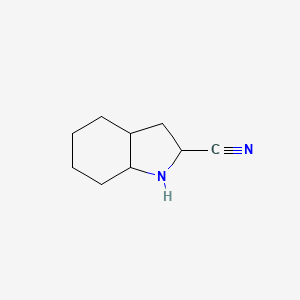
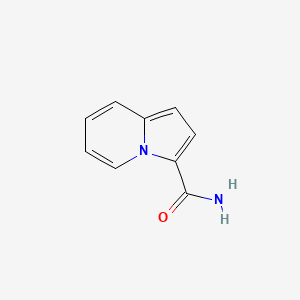

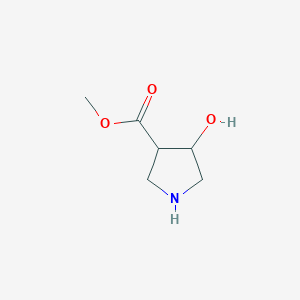
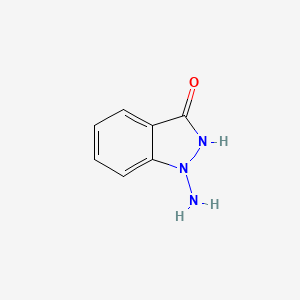

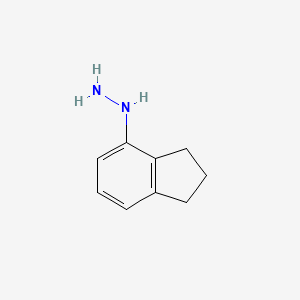
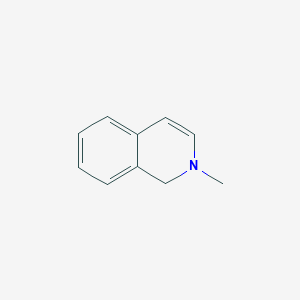
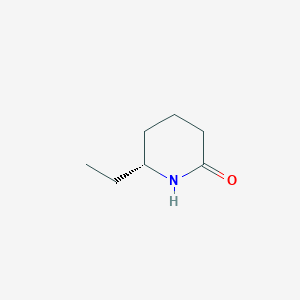
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
